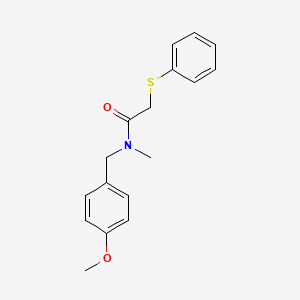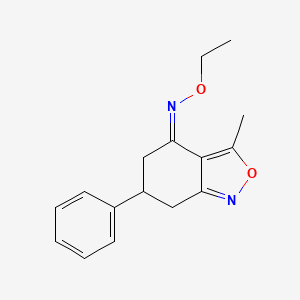
N-(4-methoxybenzyl)-N-methyl-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N-methyl-2-(phenylthio)acetamide, commonly known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of thioacetamide derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of MPTA is not fully understood, but it is believed to act through multiple pathways. MPTA has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. MPTA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPTA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MPTA also exhibits antioxidant activity by increasing the levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD). In cancer cells, MPTA induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
MPTA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. MPTA exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, MPTA has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. MPTA also has low bioavailability, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on MPTA. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. MPTA has been shown to exhibit neuroprotective effects in animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of cancer. MPTA has been shown to induce apoptosis in cancer cells, and further research is needed to determine its effectiveness in different types of cancer. Finally, the development of more effective formulations of MPTA with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesemethoden
The synthesis of MPTA involves the reaction of N-methyl-2-(phenylthio)acetamide with 4-methoxybenzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis. The purity of the synthesized MPTA can be confirmed by various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MPTA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. MPTA has also been investigated for its neuroprotective effects in various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-18(12-14-8-10-15(20-2)11-9-14)17(19)13-21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDEWZWDOKDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-methyl-1-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5311741.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5311752.png)
![2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5311755.png)
![2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5311761.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311763.png)
![3,4-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311778.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5311783.png)
![1-[(4-ethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5311789.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5311794.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5311811.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311828.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5311841.png)